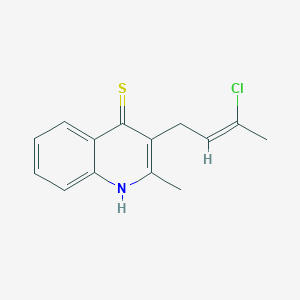![molecular formula C8H3BrF3NO B12875085 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a benzo[d]oxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole typically involves the bromination of 7-(trifluoromethyl)benzo[d]oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways . This compound can inhibit enzyme activity or disrupt receptor-ligand interactions, thereby exerting its biological effects .
Comparison with Similar Compounds
7-Bromo-2-(trifluoromethyl)benzo[d]oxazole: Similar in structure but with different substitution patterns.
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole: Chlorine substitution instead of bromine.
2-Fluoro-7-(trifluoromethyl)benzo[d]oxazole: Fluorine substitution instead of bromine.
Uniqueness: 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
InChI Key |
FAYYXJUGUOQEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


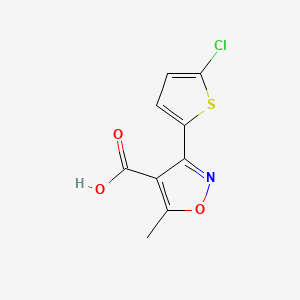

![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)

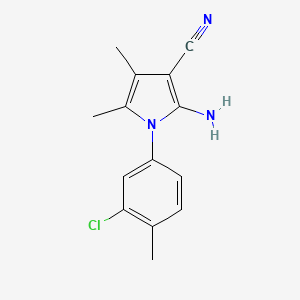
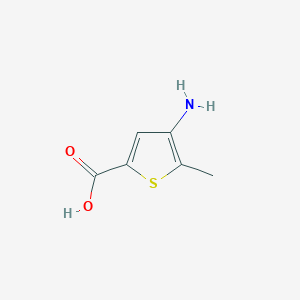

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
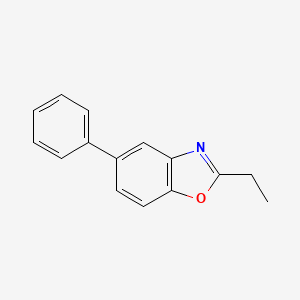
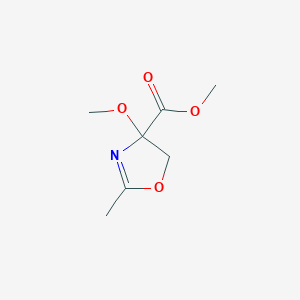

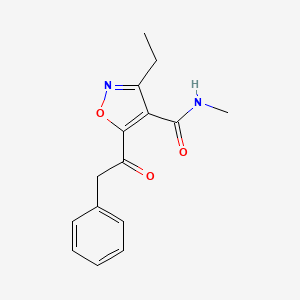
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
